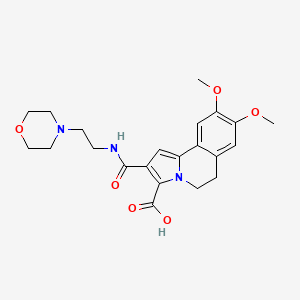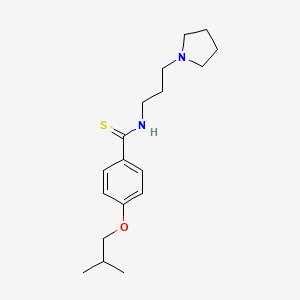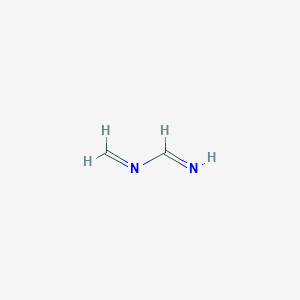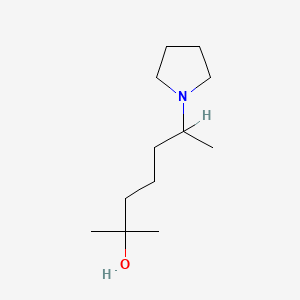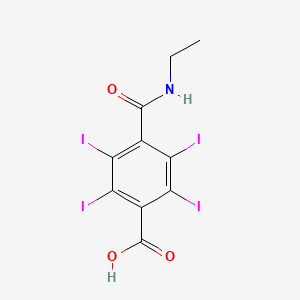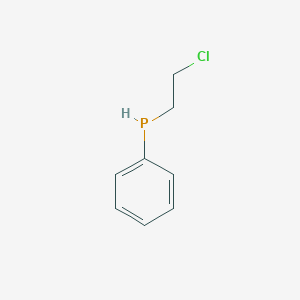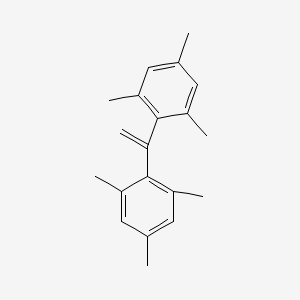
Benzene, 1,1'-ethenylidenebis[2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimesitylethene: is an organic compound characterized by the presence of two mesityl groups attached to an ethene backbone. The mesityl group is a derivative of mesitylene, which is a trimethylbenzene. This compound is known for its unique structural properties and its applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimesitylethene can be synthesized through several methods. One common approach involves the reaction of mesitylmagnesium bromide with ethylidene chloride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include low temperatures and the use of a solvent such as tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for 1,1-Dimesitylethene are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimesitylethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions are common, where the mesityl groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), often under acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of 1,1-Dimesitylethene.
Aplicaciones Científicas De Investigación
1,1-Dimesitylethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dimesitylethene in chemical reactions involves the interaction of its mesityl groups with various reagents. The mesityl groups can stabilize reaction intermediates through resonance and inductive effects, facilitating various transformations. The ethene backbone provides a reactive site for addition and substitution reactions, making it a versatile compound in organic synthesis.
Comparación Con Compuestos Similares
1,1-Diphenylethylene: Similar in structure but with phenyl groups instead of mesityl groups. It is less sterically hindered and has different reactivity.
1,1-Diethoxyethane: Contains ethoxy groups instead of mesityl groups, leading to different chemical properties and applications.
Uniqueness: 1,1-Dimesitylethene is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds and valuable in specific synthetic applications where steric effects are crucial.
Propiedades
Número CAS |
38575-31-4 |
|---|---|
Fórmula molecular |
C20H24 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[1-(2,4,6-trimethylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H24/c1-12-8-14(3)19(15(4)9-12)18(7)20-16(5)10-13(2)11-17(20)6/h8-11H,7H2,1-6H3 |
Clave InChI |
ZXLMOUVEHHFJDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=C)C2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
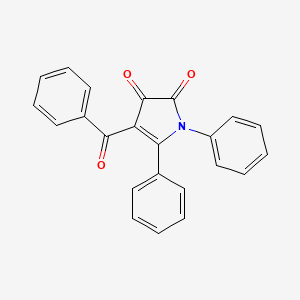
![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
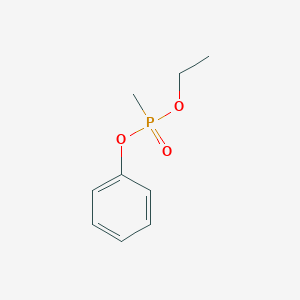
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)
